molecular formula C19H18N4O2S B2559174 Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate CAS No. 476318-74-8

Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate

Cat. No. B2559174
CAS RN: 476318-74-8
M. Wt: 366.44
InChI Key: MNURCLFDPCSYIV-UHFFFAOYSA-N
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Description

Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDP is a member of the pyridine family of compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Adenosine Receptor Agonist

The compound is a derivative of amino-3,5-dicyanopyridines, which are known to target adenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation, neurotransmission, and coronary blood flow. The compound could potentially be used in the development of drugs targeting these receptors .

Diabetes Treatment

The compound has shown potential in treating diabetes and related complications. It acts as a partial agonist at the hA1 and hA2B adenosine receptors, leading to a synergistic effect on glucose homeostasis .

Antitubercular Activity

Although not directly related to the compound , derivatives of pyridine, a component of the compound, have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that the compound could potentially be explored for similar applications.

Development of New Ligands

The compound’s structure makes it a good candidate for the development of new ligands. Ligands are molecules that bind to other (usually larger) molecules, and they have numerous applications in biological research .

Investigation of Structure-Activity Relationships (SARs)

The compound can be used in SAR studies, which investigate the relationship between the chemical or 3D structure of a molecule and its biological activity .

Drug Discovery and Development

Given its potential applications and the biological activities associated with its structure, the compound could be a valuable tool in drug discovery and development .

properties

IUPAC Name

propyl 2-[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-3-8-25-16(24)11-26-19-15(10-21)17(14(9-20)18(22)23-19)13-6-4-12(2)5-7-13/h4-7H,3,8,11H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNURCLFDPCSYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate

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